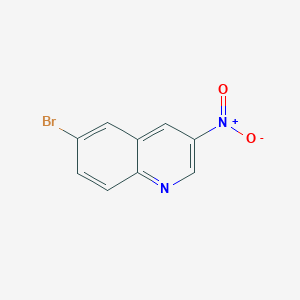

6-Bromo-3-nitroquinoline

Beschreibung

Significance of Halogenated and Nitrated Quinoline (B57606) Scaffolds in Organic Chemistry

The introduction of halogen and nitro groups onto the quinoline scaffold significantly enhances its synthetic utility and biological relevance. Halogenated quinolines are crucial intermediates in organic synthesis. semanticscholar.org The presence of a halogen, such as bromine or chlorine, provides a reactive site for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. evitachem.com This allows for the construction of complex molecular architectures from simpler haloquinoline precursors. researchgate.net Furthermore, the incorporation of a halogen atom can directly enhance the biological potency of the quinoline derivative, a trait observed in potential antimalarial and antibacterial agents. fishersci.com

Nitrated quinolines are also of great importance in synthetic and medicinal chemistry. The nitro group is a powerful electron-withdrawing group, which can activate the quinoline ring system for specific chemical transformations, such as nucleophilic aromatic substitution (SₙAr) reactions. semanticscholar.org This activation facilitates the introduction of other functional groups by replacing an adjacent halogen atom. semanticscholar.org Moreover, the nitro group serves as a valuable precursor to the amino group. semanticscholar.org The reduction of a nitroquinoline to an aminoquinoline is a common synthetic step, yielding compounds that are often biologically active themselves or can be further functionalized. evitachem.com The nitro group is also a key feature in some pharmacologically active molecules, where it can be involved in the compound's mechanism of action, for instance, by being reduced to form reactive intermediates that can affect specific cellular pathways. evitachem.com

Overview of Research Trajectories for Substituted Quinolines

Research involving substituted quinolines is dynamic and follows several key trajectories. A primary focus is the development of novel and efficient synthetic methods to create diverse quinoline derivatives. semanticscholar.org This includes the refinement of classical synthesis routes and the exploration of modern techniques like C-H bond activation and photocatalysis to build and functionalize the quinoline core under milder, more environmentally friendly conditions.

A major driver of quinoline research is the pursuit of new therapeutic agents. Scientists are actively synthesizing and screening substituted quinolines for a broad spectrum of pharmacological activities. Significant effort is directed towards their potential as anticancer agents, with some derivatives being investigated as inhibitors of specific cellular signaling pathways, such as the PI3K/mTOR pathway, which is crucial in cancer progression. evitachem.comechemi.com Other research avenues explore their efficacy as antimicrobial agents against drug-resistant bacteria, antiparasitic compounds, and anti-inflammatory drugs. fishersci.com

Beyond direct therapeutic applications, substituted quinolines are heavily utilized as versatile building blocks in medicinal chemistry. evitachem.com Structure-activity relationship (SAR) studies are common, where researchers systematically modify the substituents on the quinoline ring to understand how these changes influence biological activity and to optimize compounds for greater potency and selectivity. echemi.com A smaller but growing field also investigates the application of quinoline derivatives in materials science for the development of novel materials with specific electronic or optical properties. researchgate.net

Current State of Knowledge Regarding 6-Bromo-3-nitroquinoline

This compound is a specific substituted quinoline that serves primarily as a chemical intermediate in organic synthesis. Its molecular structure features the characteristic quinoline core, functionalized with a bromine atom at the 6-position of the benzene (B151609) ring and a nitro group at the 3-position of the pyridine (B92270) ring.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 36255-28-4 | sigmaaldrich.com |

| Molecular Formula | C₉H₅BrN₂O₂ | sigmaaldrich.com |

| Molecular Weight | 253.05 g/mol | sigmaaldrich.com |

| Physical Form | Light Yellow Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

While detailed, peer-reviewed synthesis procedures for this compound are not widely documented, its synthesis can be inferred from established chemical principles and related preparations. A plausible synthetic route involves the direct nitration of 6-bromoquinoline (B19933). The synthesis of analogous compounds, such as 6-bromo-3-nitroquinolin-4-ol from the nitration of 6-bromo-4-hydroxyquinoline, supports this approach. chemicalbook.com

The synthetic value of this compound lies in the reactivity of its two functional groups. The bromine atom at the C-6 position can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The nitro group at the C-3 position makes the molecule a precursor for 3-amino-6-bromoquinoline via reduction. This dual functionality makes it a useful building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the closely related compound 6-bromo-4-chloro-3-nitroquinoline (B1343797) is a key intermediate in the synthesis of inhibitors for the PI3K/mTOR pathway, highlighting the utility of the this compound scaffold in developing targeted cancer therapies. evitachem.comechemi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVTWYTUHAHUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693458 | |

| Record name | 6-Bromo-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36255-28-4 | |

| Record name | 6-Bromo-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Nitroquinoline and Its Key Precursors

Synthetic Routes to 6-Bromo-3-nitroquinoline

The preparation of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. These routes include the direct modification of pre-existing quinoline (B57606) structures and multi-step syntheses that build the heterocyclic system.

Nitration of 6-Bromoquinoline (B19933) and Its Derivatives

Direct nitration of 6-bromoquinoline using standard nitrating agents like a mixture of sulfuric acid and nitric acid does not typically yield the 3-nitro isomer. Instead, electrophilic attack occurs preferentially on the benzene (B151609) ring, leading to the formation of 5-nitro and 8-nitro derivatives. stackexchange.com

A more effective, albeit indirect, approach to introduce a nitro group at the 3-position involves the N-oxidation of 6-bromoquinoline to form 6-bromoquinoline-1-oxide. rsc.orglatrobe.edu.au This intermediate can then undergo regioselective nitration at the C-3 position. A modern, metal-free method for this transformation utilizes tert-butyl nitrite (B80452) (TBN) as both the nitro source and an oxidant. rsc.org This radical-based nitration exhibits high regioselectivity for the C-3 position of quinoline N-oxides. rsc.org The resulting this compound-1-oxide can then be deoxygenated to yield the final product, this compound.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Notes |

| N-Oxidation | 6-Bromoquinoline | m-CPBA or H₂O₂/Acetic Acid | 6-Bromoquinoline-1-oxide | A common method for activating the pyridine (B92270) ring of quinoline. latrobe.edu.au |

| C-3 Nitration | 6-Bromoquinoline-1-oxide | tert-Butyl Nitrite (TBN) | This compound-1-oxide | A metal-free, regioselective radical nitration. rsc.org |

| Deoxygenation | This compound-1-oxide | PCl₃ or other deoxygenating agents | This compound | Standard procedure to remove the N-oxide functionality. |

Bromination of Nitroquinoline Precursors

The synthesis of this compound via the bromination of a 3-nitroquinoline (B96883) precursor is a less common approach. The regioselectivity of electrophilic bromination on the quinoline ring can be complex and often results in a mixture of products. thieme-connect.com The presence of the deactivating nitro group at the 3-position would further disfavor electrophilic attack on the pyridine ring and direct the incoming electrophile to the benzene ring, likely at the 5- and 8-positions. While methods for the regioselective bromination of substituted quinolines exist, a direct and high-yielding synthesis of this compound from 3-nitroquinoline is not well-documented in the reviewed literature. thieme-connect.comresearchgate.net

Multi-step Preparations Involving Quinolinol Intermediates

A reliable and well-established route to this compound involves the construction of the quinoline ring system with the desired substitution pattern already in place, often proceeding through a quinolinol (hydroxyquinoline) intermediate. One such method begins with 5-bromo-2-(2-nitrovinylamino)benzoic acid. This starting material undergoes cyclization in the presence of acetic anhydride (B1165640) to form 6-bromo-3-nitro-4-quinolinol. The hydroxyl group at the 4-position can then be removed in a subsequent two-step process: chlorination followed by reductive dehalogenation to yield this compound.

Synthesis of Key Functionalized Intermediates

Preparation of 6-Bromo-4-chloro-3-nitroquinoline (B1343797)

6-Bromo-4-chloro-3-nitroquinoline is a versatile intermediate, as the chloro group at the 4-position is a good leaving group for nucleophilic substitution reactions, allowing for further derivatization. It is typically synthesized from 6-bromo-3-nitro-4-quinolinol. The conversion of the hydroxyl group to a chloro group is a standard transformation in heterocyclic chemistry, commonly achieved by treatment with phosphorus oxychloride (POCl₃), often in the presence of a small amount of a tertiary amine or with a mixture of POCl₃ and PCl₅. nih.goviipseries.org

| Reaction | Starting Material | Reagents and Conditions | Product | Typical Yield |

| Chlorination | 6-Bromo-3-nitro-4-quinolinol | POCl₃, heat | 6-Bromo-4-chloro-3-nitroquinoline | Generally high |

Synthesis of 6-Bromo-3-nitro-4-quinolinol and Related Hydroxyl Derivatives

6-Bromo-3-nitro-4-quinolinol is a key precursor in several synthetic routes. Its synthesis is effectively achieved through the cyclization of 5-bromo-2-(2-nitrovinylamino)benzoic acid. This reaction is typically carried out by heating the starting material in acetic anhydride. The anhydride serves as both the solvent and a dehydrating agent to facilitate the ring closure.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield |

| Cyclization | 5-Bromo-2-(2-nitrovinylamino)benzoic acid | Acetic Anhydride, 120°C, 3 hr | 6-Bromo-3-nitro-4-quinolinol | 64% |

Formation of 6-Bromo-5-nitroquinoline (B1267105) as an Isomeric Analog

The nitration of 6-bromoquinoline is a key reaction that can lead to the formation of different isomers. A well-documented procedure is the synthesis of 6-bromo-5-nitroquinoline, which serves as an important isomeric analog to the 3-nitro counterpart. This synthesis is typically achieved through electrophilic nitration using a mixture of concentrated sulfuric acid and nitric acid.

The reaction protocol involves dissolving the starting material, 6-bromoquinoline, in concentrated sulfuric acid, followed by cooling the mixture in a salt-ice bath to approximately -5 °C. A pre-cooled mixture of sulfuric acid and nitric acid is then added dropwise to the solution of 6-bromoquinoline. semanticscholar.org It is crucial to maintain a low temperature, not exceeding 0 °C, during the addition of the nitrating mixture to control the exothermic nature of the reaction and to favor the formation of the desired 5-nitro isomer. semanticscholar.org The reaction progress is monitored, and upon completion, the mixture is poured onto crushed ice, leading to the precipitation of the product. The solid is then collected and purified. This selective synthesis yields 6-bromo-5-nitroquinoline as the sole product in a quantitative yield. researchgate.net

Table 1: Reaction Conditions for the Synthesis of 6-Bromo-5-nitroquinoline

| Parameter | Condition |

| Starting Material | 6-Bromoquinoline |

| Reagents | Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃) |

| Temperature | -5 °C to 0 °C |

| Reaction Time | Approximately 1 hour for addition |

| Work-up | Pouring onto crushed ice, extraction with CH₂Cl₂ |

| Product | 6-Bromo-5-nitroquinoline |

| Yield | Quantitative |

Optimization of Synthetic Pathways

The optimization of synthetic routes to nitro-bromo-substituted quinolines is crucial for improving efficiency, increasing yields, and ensuring the sustainability of the process. This involves a systematic investigation of various reaction parameters.

Investigation of Reaction Conditions and Solvent Effects

The conditions under which a reaction is performed can significantly influence the outcome, including the yield and purity of the product. In the nitration of bromoquinolines, temperature is a critical parameter. The exothermic nature of the reaction necessitates careful temperature control to prevent side reactions and ensure regioselectivity. semanticscholar.org

The choice of solvent can also play a pivotal role. While the nitration of 6-bromoquinoline to its 5-nitro isomer is typically carried out in sulfuric acid, which acts as both a solvent and a catalyst, other synthetic steps for related quinoline derivatives have explored different solvent systems. semanticscholar.org For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been optimized by performing certain steps without a solvent, which can be advantageous from a green chemistry perspective. researchgate.net In other cases, solvents like ethanol (B145695) are employed. researchgate.net The selection of an appropriate solvent depends on the solubility of the reactants and intermediates, as well as its influence on the reaction rate and selectivity.

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary goal in synthetic chemistry. Several strategies can be employed to enhance the yield of this compound and its precursors.

One effective approach is the careful selection of reagents. For example, in the N-oxidation of 6-bromoquinoline, a precursor step that can influence subsequent nitration, the use of m-chloroperbenzoic acid (m-CPBA) resulted in a significantly higher yield (87%) compared to a mixture of acetic acid and hydrogen peroxide (60%). semanticscholar.orgresearchgate.net

Furthermore, the application of microwave irradiation has emerged as a powerful tool for enhancing reaction rates and yields. In the synthesis of derivatives from 6-bromo-5-nitroquinoline, microwave-assisted nucleophilic substitution reactions with morpholine (B109124) and piperazine (B1678402) furnished the corresponding products in high yields of 98% and 87%, respectively. researchgate.net This technique can potentially be applied to other steps in the synthesis of substituted quinolines to improve efficiency.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, several green approaches are being explored. nih.gov These include the use of more environmentally benign solvents, such as water or ethylene (B1197577) glycol, and the development of solvent-free reaction conditions. researchgate.net

Microwave-assisted synthesis and ultrasound irradiation are other green techniques that can lead to shorter reaction times, lower energy consumption, and often higher yields. researchgate.netnih.gov One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is another strategy that aligns with the principles of green chemistry by reducing waste and improving resource efficiency. nih.gov These approaches are being increasingly applied to the synthesis of various heterocyclic compounds, including quinoline derivatives, to make the processes more sustainable. nih.govresearchgate.net

Reactivity and Mechanistic Studies of 6 Bromo 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 6-bromo-3-nitroquinoline, enabling the introduction of a wide range of functional groups by displacing the bromide ion at the C-6 position. This reaction is highly facilitated by the electronic properties of the nitro group.

Activation by the Nitro Group for Bromine Displacement

The presence of a nitro group is crucial for activating the aromatic ring toward nucleophilic attack. wikipedia.orglibretexts.org Aromatic rings are typically electron-rich and thus react with electrophiles; however, strongly electron-withdrawing substituents, such as the nitro group (-NO₂), significantly reduce the electron density of the ring. libretexts.orgbyjus.com This electron deficiency makes the ring carbons, particularly those ortho and para to the nitro group, susceptible to attack by nucleophiles.

In this compound, the nitro group at the C-3 position exerts a strong electron-withdrawing effect across the entire quinoline (B57606) system. This effect, combined with the electronegativity of the nitrogen atom in the pyridine (B92270) ring, lowers the energy barrier for a nucleophile to attack the carbon atom bonded to the bromine, facilitating the SNAr reaction. wikipedia.orgnih.gov

Reaction with Amines and Other Nucleophiles (e.g., morpholine (B109124), piperazine)

The activated nature of the this compound ring allows for efficient substitution reactions with various nucleophiles, most notably amines like morpholine and piperazine (B1678402). These reactions are synthetically valuable for creating derivatives with potential pharmacological applications. While specific studies on this compound are not extensively detailed, the reactivity of closely related isomers, such as 3-bromo-4-nitroquinoline 1-oxide, provides a strong precedent. For instance, 3-bromo-4-nitroquinoline 1-oxide reacts readily with amines such as 2-methylaminoethanol and ethylenediamine (B42938) to yield the corresponding 3-amino-4-nitroquinoline 1-oxides. researchgate.net This demonstrates the general susceptibility of bromo-nitro-substituted quinolines to amination via SNAr.

The general reaction proceeds as follows, where Nu represents an amine nucleophile:

this compound + H-Nu → 6-(Nu)-3-nitroquinoline + HBr

Commonly used nucleophiles in this context include primary and secondary amines, alkoxides, and thiolates. byjus.com

Below is a representative table of SNAr reactions based on the reactivity of analogous bromo-nitroquinoline systems.

| Nucleophile | Reagent | Product | Ref. |

| Amine (general) | R₂NH | 6-(Dialkylamino)-3-nitroquinoline | byjus.com |

| 2-Methylaminoethanol | HO(CH₂)₂NHCH₃ | 3-(2-Hydroxy-N-methylethylamino)-4-nitroquinoline 1-oxide | researchgate.net |

| Ethylenediamine | H₂N(CH₂)₂NH₂ | 3-(2-Aminoethylamino)-4-nitroquinoline 1-oxide | researchgate.net |

Mechanistic Elucidation of SNAr Pathways

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. wikipedia.orgnih.gov This pathway is distinct from SN1 and SN2 reactions. wikipedia.orgbyjus.com

Addition of the Nucleophile : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine (the ipso-carbon). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the quinoline ring system. nih.govyoutube.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.orgyoutube.com

Elimination of the Leaving Group : In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide leaving group. nih.gov The bromide ion is a good leaving group, which facilitates this step.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

In sharp contrast to its reactivity with nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The quinoline ring system itself is inherently less reactive than benzene (B151609) in EAS reactions because the electronegative nitrogen atom in the pyridine ring withdraws electron density. askfilo.comquimicaorganica.org

The presence of two powerful deactivating substituents—the bromo group (deactivating via induction) and the nitro group (strongly deactivating by both resonance and induction)—further diminishes the nucleophilicity of the ring system. quora.com Any potential electrophilic attack would be directed to the benzene portion of the quinoline (the homocyclic ring) at positions C-5 and C-8, as the pyridine ring is severely deactivated. askfilo.comquimicaorganica.orgfirsthope.co.in However, the cumulative deactivating effect of the bromo and nitro groups makes such reactions extremely difficult to achieve, requiring harsh conditions that are often not synthetically practical.

Reduction of the Nitro Group to Amino Functionality

The nitro group at the C-3 position of this compound can be readily reduced to a primary amino group (-NH₂), yielding 6-bromoquinolin-3-amine. This transformation is one of the most important reactions of aromatic nitro compounds as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This conversion opens up new synthetic possibilities for further functionalization of the molecule.

Several reliable methods are available for the reduction of aromatic nitro groups: wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation : This is a common and clean method involving the use of hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is highly effective, though other catalysts like platinum(IV) oxide (PtO₂) or Raney nickel can also be used. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems : The reduction can also be achieved using easily oxidized metals in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe) or zinc (Zn) in acetic acid, or tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). wikipedia.orgcommonorganicchemistry.com These methods are often preferred for their functional group tolerance.

The general reaction is:

this compound + Reducing Agent → 6-Bromoquinolin-3-amine

| Reducing System | Description |

| H₂/Pd-C | Catalytic hydrogenation; generally provides high yields and clean reactions. commonorganicchemistry.com |

| Fe/CH₃COOH | Iron metal in acetic acid; a mild and selective method. |

| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid; another mild option tolerant of various functional groups. commonorganicchemistry.com |

| Zn/CH₃COOH | Zinc metal in acetic acid; effective for reducing nitro groups. commonorganicchemistry.com |

Catalyzed Coupling Reactions

The bromine atom at the C-6 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures. nobelprize.orglibretexts.org The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Key examples of potential coupling reactions include:

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nobelprize.orglibretexts.org This would allow for the introduction of various aryl or vinyl groups at the C-6 position.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. youtube.com It is a reliable method for synthesizing 6-alkynyl-3-nitroquinolines.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.org It offers an alternative and often more versatile method for amination compared to traditional SNAr reactions.

Heck Coupling : This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond at the C-6 position. youtube.com

These coupling reactions are generally tolerant of a wide range of functional groups, including the nitro group, making them highly applicable to the derivatization of this compound. nobelprize.org

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) for Arylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, stand as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. yonedalabs.com In the context of this compound, the Suzuki reaction would facilitate the introduction of various aryl or heteroaryl substituents at the 6-position, leading to a diverse array of novel compounds.

The general mechanism of the Suzuki reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. youtube.com This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a base, and concludes with reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst. youtube.com

For an electron-deficient substrate like this compound, the oxidative addition step is generally expected to be favorable. The electron-withdrawing nature of the nitro group and the quinoline nitrogen atom enhances the electrophilicity of the C6-Br bond, making it more susceptible to insertion by the electron-rich palladium(0) catalyst. yonedalabs.com While specific studies on this compound are not extensively documented in peer-reviewed literature, the successful Suzuki-Miyaura coupling of other electron-deficient aryl halides, including those bearing nitro groups, suggests the feasibility of this transformation. nih.gov For instance, the coupling of ortho-bromoanilines with various boronic esters has been shown to tolerate a nitro substituent on the aromatic ring. nih.gov

A typical Suzuki-Miyaura reaction for the arylation of this compound would likely employ a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos). The choice of base is also critical, with common options including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The reaction is typically carried out in a solvent system such as a mixture of toluene (B28343) and water, or an ethereal solvent like dioxane.

Table 1: Postulated Conditions for Suzuki-Miyaura Arylation of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Predicted High |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | Predicted High |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | Predicted Med-High |

Note: The yields are predicted based on the reactivity of analogous electron-deficient aryl bromides and are for illustrative purposes.

Mechanistically, the key steps for the Suzuki arylation of this compound are:

Oxidative Addition: The electron-deficient C-Br bond at the 6-position of the quinoline ring readily undergoes oxidative addition to a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a step that is often facilitated by the base.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final arylated product, regenerating the Pd(0) catalyst.

Challenges in the Suzuki coupling of this compound could arise from potential side reactions, such as the reduction of the nitro group under certain catalytic conditions or competitive reactions involving the quinoline nitrogen. Careful optimization of the catalyst, ligand, base, and solvent system would be crucial to achieve high yields and selectivity.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals like nickel and copper can also be employed to effect cross-coupling and other transformations on aryl halides, including electron-deficient systems.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and being more cost-effective. nih.gov Nickel-catalyzed reductive cross-coupling reactions are particularly well-suited for electron-deficient aryl bromides. chinesechemsoc.orgacs.org These reactions typically employ a stoichiometric reductant, such as zinc or manganese, to facilitate the catalytic cycle. nih.gov The reaction of this compound with various alkyl or aryl partners could potentially be achieved using a nickel catalyst, such as NiCl₂(dme), in the presence of a suitable ligand (e.g., a bipyridine or phosphine) and a reductant. researchgate.net The electron-withdrawing nitro group would likely enhance the reactivity of the C-Br bond towards oxidative addition to the low-valent nickel species. acs.org

Table 2: Potential Nickel-Catalyzed Cross-Coupling of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Reductant (equiv.) | Solvent | Temp (°C) | Product Type |

| 1 | Phenyl iodide | NiBr₂ (10) | L1d (spiro-bidentate-pyox) (12) | Mn (2) | DMF | 60 | 6-Phenyl-3-nitroquinoline |

| 2 | n-Butyl bromide | NiI₂ (10) | dtbbpy (10) | Zn (2) | DMPU | 25 | 6-n-Butyl-3-nitroquinoline |

Note: The conditions and products are illustrative, based on established methods for nickel-catalyzed cross-electrophile coupling. nih.govnih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation, provide a classical method for the formation of carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org While often requiring higher reaction temperatures compared to palladium-catalyzed processes, modern advancements have led to milder conditions. For this compound, copper catalysis could be employed for amination, etherification, or cyanation reactions. For instance, a copper(I) source, such as CuI, in the presence of a ligand like 1,10-phenanthroline (B135089) and a base, could facilitate the coupling with amines or alcohols. The strong electron-withdrawing effect of the nitro group at the 3-position could also render the 6-bromo position susceptible to nucleophilic aromatic substitution (SNAr), potentially competing with or being facilitated by a copper catalyst.

Derivatization Strategies and Novel Compound Synthesis from 6 Bromo 3 Nitroquinoline

Synthesis of Quinoline-Amine Conjugates

Quinoline-amine conjugates are a significant class of compounds, with many exhibiting potent biological activities. The synthesis of these derivatives from 6-bromo-3-nitroquinoline can be approached by forming a bond between the quinoline (B57606) core and an amine-containing moiety, typically an aminophenyl group or a simple aniline (B41778).

The direct synthesis of 4-aminophenyl derivatives at the C4 position of the this compound core is a complex transformation that requires the introduction of a C-C bond. A plausible synthetic route would involve a multi-step sequence. First, the this compound would need to be converted into a derivative with a leaving group at the 4-position, such as 6-bromo-4-chloro-3-nitroquinoline (B1343797). Subsequently, a palladium-catalyzed Suzuki coupling reaction could be employed to form the C-C bond with 4-((tert-butoxycarbonyl)amino)phenylboronic acid. The final steps would involve the deprotection of the Boc-protected amine and the reduction of the 3-nitro group to yield the desired 6-bromo-3-amino-4-(4-aminophenyl)quinoline. This strategy allows for the construction of complex biaryl systems.

The 4-anilinoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The synthesis of these motifs typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline (B167314) and a substituted aniline. nih.gov For the this compound system, the key precursor is 6-bromo-4-chloroquinoline (B1276899).

A representative synthesis involves refluxing 6-bromo-4-chloroquinoline with a substituted aniline, such as 3-(difluoromethyl)aniline, in ethanol (B145695). mdpi.com The reaction can be driven to completion by the subsequent addition of a non-nucleophilic base like Hünig's base (iPr2NEt). mdpi.com This one-step protocol provides the desired 4-anilinoquinoline derivatives in high yields. mdpi.com The initial 6-bromo-4-chloroquinoline precursor can be prepared from 6-bromoquinolin-4-ol, which in turn is synthesized from 4-bromoaniline (B143363) through a cyclization reaction. researchgate.net This modular approach allows for the generation of a diverse library of potential kinase inhibitors by varying the aniline component.

| Precursor 1 | Precursor 2 | Conditions | Product | Yield |

| 6-bromo-4-chloroquinoline | 3-(difluoromethyl)aniline | 1. Ethanol, reflux, 18h2. iPr2NEt | 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | 83% mdpi.com |

Construction of Fused Ring Systems and Heterocycles

Fusing additional heterocyclic rings onto the quinoline framework is a powerful strategy for creating structurally complex and novel chemical entities. This approach can significantly alter the electronic and steric properties of the parent molecule, leading to new functionalities.

The synthesis of the imidazo[4,5-c]quinoline ring system requires the presence of vicinal amino groups at the C3 and C4 positions of the quinoline core. Starting from this compound, a synthetic pathway would first involve the introduction of a nitrogen-based functional group at the C4 position, followed by reduction of both it and the C3 nitro group to form the key 3,4-diaminoquinoline intermediate.

A potential route involves the conversion of 6-bromo-3-nitroquinolin-4(1H)-one to 6-bromo-4-chloro-3-nitroquinoline. nih.gov The chloro group can then be displaced by an azide (B81097), and subsequent reduction of both the azide and nitro functionalities would yield 6-bromoquinoline-3,4-diamine. The final step is the cyclization of this diamine with a one-carbon synthon (such as an orthoester or an aldehyde) to construct the imidazole (B134444) ring, affording the target 6-bromo-1H-imidazo[4,5-c]quinoline. This general strategy is employed in the synthesis of other fused imidazole heterocycles, such as imidazo[4,5-f]quinolines, which are formed from the corresponding 5,6-diaminoquinolines. jddtonline.info

Incorporation into Polyfunctional Quinoline Architectures

The presence of both a bromine atom and a nitro group on the this compound scaffold allows for orthogonal chemical modifications, making it an ideal platform for building polyfunctional architectures. The two sites can be derivatized sequentially to introduce a variety of functional groups.

The C6-bromo position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, enabling the introduction of aryl, alkynyl, or amino substituents, respectively.

Concurrently, the C3-nitro group serves as a versatile functional handle. It strongly deactivates the quinoline ring towards electrophilic substitution but activates the pyridine (B92270) ring for nucleophilic attack. nih.gov For instance, the nitro group can facilitate Vicarious Nucleophilic Substitution (VNS) of hydrogen at the C4 position. nih.gov More commonly, the nitro group is reduced to a 3-aminoquinoline (B160951) under mild conditions using reagents like stannous chloride. nih.gov This amino group can then undergo a wide range of transformations, including acylation, sulfonylation, or serve as a precursor for diazotization reactions, further expanding the molecular complexity. The ability to perform selective transformations at both the C3 and C6 positions provides a powerful tool for creating complex, multi-substituted quinoline derivatives.

Development of Quinoline N-Oxides and Their Reactivity

The oxidation of the quinoline nitrogen to an N-oxide significantly alters the electronic properties and reactivity of the heterocyclic ring. While the direct N-oxidation of this compound is not extensively detailed in the literature, the compound this compound 1-oxide is commercially available, indicating its synthetic accessibility. hoelzel-biotech.com The synthesis would likely proceed via oxidation with common reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, methods that are effective for the N-oxidation of the parent 6-bromoquinoline (B19933). semanticscholar.orgresearchgate.net

The resulting N-oxide exhibits distinct reactivity. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction, which activates the C2 and C4 positions toward nucleophilic attack. semanticscholar.org In the case of this compound 1-oxide, the C4 position is further activated by the powerful electron-withdrawing C3-nitro group, making it highly susceptible to nucleophilic substitution. Furthermore, the N-oxide group directs electrophilic substitution, such as nitration, primarily to the C4 and C5 positions, as demonstrated in the nitration of 6-bromoquinoline-1-oxide, which yields a mixture of 6-bromo-4-nitroquinoline-1-oxide and 6-bromo-5-nitroquinoline-1-oxide. semanticscholar.org This altered reactivity profile provides alternative pathways for the functionalization of the quinoline core. researchgate.net

Computational and Spectroscopic Investigations of 6 Bromo 3 Nitroquinoline and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies are indispensable in modern chemistry for predicting molecular properties and reactivity, offering insights that complement experimental data. For a molecule like 6-bromo-3-nitroquinoline, these computational methods can elucidate its geometry, electronic landscape, and potential chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and electronic properties of organic molecules. For a compound like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p) or 6-311++G(d,p), would be performed to find the most stable conformation of the molecule in the gas phase or in a solvent continuum model.

These calculations yield precise bond lengths, bond angles, and dihedral angles. For instance, in a study of the related compound 6-chloroquinoline, DFT calculations were used to determine these geometric parameters, which were then compared with experimental data. A similar approach for this compound would predict the planarity of the quinoline (B57606) ring system and the orientation of the nitro group relative to the ring. The electronic structure analysis would involve the distribution of electron density, atomic charges, and the dipole moment, providing insights into the molecule's polarity and intermolecular interactions.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Quinoline Ring (Illustrative) This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C2-C3 | ~1.37 Å |

| C3-C4 | ~1.42 Å | |

| C5-C6 | ~1.41 Å | |

| C6-Br | ~1.90 Å | |

| C3-N2 | ~1.47 Å | |

| Bond Angle | C2-C3-C4 | ~120° |

| C5-C6-C7 | ~121° | |

| C2-C3-N2 | ~118° |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a vital tool for mapping potential reaction pathways and identifying the associated transition states, which is crucial for understanding reaction mechanisms and kinetics. For this compound, theoretical calculations could predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon, which is activated by the electron-withdrawing nitro group.

By modeling the interaction of the quinoline with a nucleophile, chemists can calculate the energy profile of the reaction. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. Such studies would help in predicting the regioselectivity and feasibility of different reactions, guiding synthetic efforts.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. The MEP map is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atoms of the nitro group, indicating their role as hydrogen bond acceptors. A positive potential (blue) would be expected around the hydrogen atoms of the quinoline ring and near the carbon atom attached to the bromine, suggesting sites for nucleophilic interaction. This analysis is valuable for predicting how the molecule will interact with other molecules, including solvents and biological receptors.

Theoretical Spectroscopic Parameter Calculations (e.g., NMR, UV-Vis, IR)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra to aid in the assignment of peaks. For this compound, this would help in assigning the signals for each proton and carbon atom in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This calculation provides the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. For this compound, TD-DFT would likely predict π → π* transitions characteristic of the aromatic system, with the positions of the absorption bands influenced by the bromo and nitro substituents.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional group frequencies, such as the symmetric and asymmetric stretching of the N-O bonds in the nitro group and the C-Br stretching vibration.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as specific calculated data for this compound is not available in the literature.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (H2) | > 9.0 ppm |

| ¹³C NMR | Chemical Shift (C6) | ~120-125 ppm |

| UV-Vis | λmax (π → π*) | ~300-350 nm |

| IR | N-O stretch (asymmetric) | ~1520-1560 cm⁻¹ |

| IR | N-O stretch (symmetric) | ~1340-1360 cm⁻¹ |

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

An analysis of the FMOs for this compound would likely show that the HOMO is distributed over the quinoline ring system, while the LUMO is localized more towards the nitro group, reflecting its electron-withdrawing nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. This information is valuable for understanding the molecule's electronic transitions and its potential as an electronic material. In a study on a 6-bromo-substituted imidazo[4,5-b]pyridine derivative, the calculated HOMO-LUMO energy gap was found to be 2.3591 eV. spectrabase.com

Advanced Spectroscopic Characterization

While no specific advanced spectroscopic characterization data for this compound is readily available in the scientific literature, the standard techniques for its full structural elucidation would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy. The data obtained from these methods would be used to confirm the identity and purity of the compound, and would serve as the benchmark for comparison with the theoretical calculations described above. The combination of these computational and experimental techniques provides a comprehensive understanding of the structure, properties, and reactivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR spectra are predicted to exhibit characteristic shifts influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

The anticipated ¹H NMR chemical shifts for this compound would likely show distinct signals for the five aromatic protons. The protons on the pyridine (B92270) ring (H-2 and H-4) would be significantly downfield due to the anisotropic effect of the quinoline nitrogen and the strong electron-withdrawing nitro group. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) would also exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Similarly, the ¹³C NMR spectrum would reflect the electronic perturbations caused by the substituents. The carbon atom attached to the nitro group (C-3) and the carbon bearing the bromine atom (C-6) would have their chemical shifts significantly influenced. The remaining carbon signals would provide a complete map of the carbon skeleton.

To illustrate the expected data, a comparative table of ¹H and ¹³C NMR chemical shifts for related bromo- and nitro-substituted quinolines is presented below.

| Compound Name | Proton (Position) | ¹H Chemical Shift (ppm) | Carbon (Position) | ¹³C Chemical Shift (ppm) |

| 6-Bromoquinoline (B19933) | H-2 | 8.87 | C-2 | 150.8 |

| H-3 | 7.33 | C-3 | 121.7 | |

| H-4 | 8.08 | C-4 | 136.0 | |

| H-5 | 8.12 | C-5 | 130.1 | |

| H-7 | 7.72 | C-7 | 133.0 | |

| H-8 | 7.96 | C-8 | 129.2 | |

| 6-Nitroquinoline | H-2 | 9.05 | C-2 | 151.8 |

| H-3 | 7.55 | C-3 | 122.2 | |

| H-4 | 8.95 | C-4 | 137.0 | |

| H-5 | 8.35 | C-5 | 124.5 | |

| H-7 | 8.25 | C-7 | 129.5 | |

| H-8 | 8.15 | C-8 | 129.0 | |

| 3,6,8-Tribromo-5-nitroquinoline researchgate.net | H-2 | 9.01 (d, J=2.0 Hz) | C-2 | 153.4 |

| H-4 | 8.26 (d, J=2.0 Hz) | C-4 | 137.5 | |

| H-7 | 7.90 (d, J=2.0 Hz) | C-5 | 131.5 |

Note: The data in this table is based on known values for related compounds and serves as a predictive guide for this compound.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals of this compound, by revealing proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₉H₅BrN₂O₂), the calculated molecular weight is approximately 252.95 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1. youtube.com

Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. Subsequent fragmentation in the mass spectrometer (MS/MS) would yield valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the nitro group (NO₂) and the bromine atom. miamioh.edu

Expected Fragmentation Pattern:

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 253 | 255 | Molecular ion |

| [M-NO₂]⁺ | 207 | 209 | Loss of a nitro group |

| [M-Br]⁺ | 174 | - | Loss of a bromine atom |

| [M-NO₂-HCN]⁺ | 180 | 182 | Subsequent loss of hydrogen cyanide |

This table presents a predicted fragmentation pattern based on the general behavior of nitroaromatic and bromo-substituted compounds.

The analysis of the fragmentation pattern provides a fingerprint of the molecule, aiding in its identification and structural confirmation.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. chemicalbook.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular geometry.

While a crystal structure for this compound itself has not been reported in the reviewed literature, the crystal structure of a closely related derivative, 6-Bromo-5-nitroquinoline-1-oxide , has been determined. researchgate.net This study revealed an orthorhombic crystal system for C₉H₅BrN₂O₃, with specific unit cell dimensions. researchgate.net

The structural analysis of this derivative provides valuable insights into the potential solid-state conformation of this compound. It is expected that the quinoline ring system in this compound would be essentially planar. The bromine atom and the nitro group would lie in the plane of the aromatic rings. The nitro group's orientation would be influenced by steric and electronic factors, likely with the N-O bonds slightly twisted out of the plane of the quinoline ring.

Crystallographic Data for a Related Derivative (6-Bromo-5-nitroquinoline-1-oxide): researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₅BrN₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 13.6694(13) |

| b (Å) | 9.6036(10) |

| c (Å) | 14.1177(16) |

| Z | 8 |

| Calculated Density (mg/m³) | 1.929 |

This data for a related compound illustrates the type of precise structural information that can be obtained from X-ray crystallography.

Applications of 6 Bromo 3 Nitroquinoline and Its Derivatives in Biological and Materials Sciences

Medicinal Chemistry Applications

In medicinal chemistry, 6-Bromo-3-nitroquinoline is primarily recognized for its role as a versatile intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. The presence of the bromine atom and the nitro group at positions 6 and 3, respectively, provides reactive sites for further chemical modifications, enabling the construction of a diverse library of derivative compounds.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical cascade that regulates cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in various human cancers has made it a prime target for the development of novel anticancer drugs. The quinoline (B57606) core structure is a key feature in many compounds designed to inhibit this pathway. nih.govresearchgate.netnih.gov

Specifically, this compound is a direct precursor to key building blocks used in the synthesis of potent PI3K/mTOR inhibitors. For instance, the related compound 6-bromo-4-chloro-3-nitroquinoline (B1343797) serves as a crucial starting material for producing advanced intermediates necessary for synthesizing dual PI3K/mTOR inhibitors. mdpi.com Furthermore, synthetic routes for a class of selective mTOR inhibitors have been developed commencing with 6-bromo-3-carboethoxy-4-chloro-quinoline, a compound derived from the 6-bromoquinoline (B19933) scaffold. nih.govresearchgate.net These intermediates undergo subsequent reactions, such as nucleophilic aromatic substitution (SNAr), to introduce various side chains that enhance binding affinity and selectivity for the target kinases. researchgate.net

Derivatives of the bromo-nitro-quinoline scaffold have demonstrated significant potential as anticancer agents by affecting multiple hallmarks of cancer, including uncontrolled cell division, resistance to programmed cell death, and cell migration.

A key measure of a potential anticancer agent is its ability to inhibit the growth and proliferation of cancer cells. In vitro studies are commonly used to assess the antiproliferative activity of novel compounds against various cancer cell lines. Research on substituted quinoline derivatives has demonstrated their potential to inhibit cancer cell growth. nih.gov

For example, a study investigating various substituted quinolines tested their biological activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov In this research, the closely related isomer, 6-Bromo-5-nitroquinoline (B1267105), showed significant antiproliferative activity when compared to the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). nih.gov

| Compound | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | High Antiproliferative Activity | nih.gov |

| 6-Bromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | High Antiproliferative Activity | nih.gov |

| 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | High Antiproliferative Activity | nih.gov |

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A major goal of cancer therapy is to induce apoptosis in tumor cells. Many anticancer agents work by triggering this self-destruction mechanism. Research has indicated that bromo-nitro-quinoline derivatives possess the ability to induce apoptosis. Specifically, studies have shown that 6-Bromo-5-nitroquinoline has the potential to cause cancer cell death through the induction of apoptosis. nih.gov This pro-apoptotic activity is a crucial characteristic for a potential anticancer therapeutic. nih.govmdpi.comnih.gov

DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. mdpi.com Topoisomerase I (Top1) inhibitors are an established class of anticancer drugs that work by trapping the enzyme-DNA complex, which leads to DNA strand breaks and ultimately, cell death. mdpi.com The quinoline and isoquinoline (B145761) scaffolds are found in several potent Topoisomerase I inhibitors. nih.govnih.gov Notably, research into 3-nitroindenoisoquinolines has identified them as powerful Top1 poisons with strong antiproliferative effects on cancer cells. nih.gov This suggests that the nitro-quinoline core, such as that found in this compound derivatives, is a promising pharmacophore for the development of new Topoisomerase I inhibitors. nih.govnih.gov

Cell migration is a fundamental process involved in tumor invasion and metastasis. reactionbiology.com The wound healing assay, also known as the scratch assay, is a common in vitro method used to study cell migration. reactionbiology.commdpi.com In this technique, a "wound" or gap is created in a confluent monolayer of cancer cells. The ability of a test compound to inhibit the cells from migrating and closing this gap is then measured over time. mdpi.com While specific studies on this compound are not detailed in the provided sources, derivatives of related heterocyclic scaffolds like quinazolines have been shown to inhibit cell migration in wound healing assays, suggesting this is a relevant area of investigation for novel quinoline-based anticancer agents. nih.gov The inhibition of cell migration is a key therapeutic goal in preventing cancer metastasis. researchgate.net

Research into Anticancer Agents

Potential in Materials Science

The electronic and structural features of this compound also suggest its potential utility as a building block in materials science, particularly in the development of organic electronic materials.

Conjugated polymers, characterized by alternating single and double bonds, are of great interest for their electronic and optical properties. The synthesis of such polymers often relies on cross-coupling reactions, such as Suzuki or Stille coupling, where a bromo-substituted aromatic compound is a common starting material. rsc.org

Theoretically, the bromine atom at the 6-position of this compound could be utilized for polymerization reactions to create novel conjugated polymers. The presence of the electron-withdrawing nitro group at the 3-position would significantly influence the electronic properties of the resulting polymer, such as its electron affinity and bandgap. While the direct synthesis of conjugated polymers from this compound is not explicitly reported in the reviewed literature, the principles of polymer chemistry support its potential as a monomer. nih.gov

Table 3: Potential of this compound in Conjugated Polymer Synthesis

| Polymerization Reaction | Role of this compound | Potential Polymer Properties |

| Suzuki Coupling | Aryl halide monomer | Modified electronic and optical properties due to the nitro group. |

| Stille Coupling | Aryl halide monomer | Tunable bandgap and conductivity. |

| Heck Coupling | Aryl halide monomer | Formation of vinylene-linked conjugated systems. |

Organic molecules with significant dipole moments and hyperpolarizabilities are sought after for applications in optoelectronics and nonlinear optics (NLO). nih.gov The structure of this compound, with its electron-donating and electron-withdrawing groups, suggests potential for NLO properties. The nitro group is a strong electron-withdrawing group, which can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO materials.

Table 4: Potential Optoelectronic and NLO Properties of this compound Derivatives

| Property | Potential Application | Rationale |

| Second-order Hyperpolarizability | Second Harmonic Generation | Presence of strong electron-withdrawing nitro group. |

| Charge-transfer characteristics | Organic Light-Emitting Diodes (OLEDs) | Potential for creating materials with tunable emission properties. |

| Photostability | Organic Photovoltaics (OPVs) | The aromatic quinoline core often imparts good stability. |

Structure Activity Relationship Sar Studies of 6 Bromo 3 Nitroquinoline Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of derivatives of the 6-bromo-3-nitroquinoline scaffold can be significantly altered by the introduction of various substituents. While specific studies on this compound are limited, the principles of substituent modification can be illustrated through related quinoline (B57606) and quinazoline (B50416) structures. For instance, in a series of 6-substituted indolizinoquinolinediones, which share a quinoline core, the introduction of an aminoalkyl side chain was found to enhance cytotoxicity and topoisomerase I inhibitory activity. This suggests that the addition of cationic side chains under physiological conditions could improve cellular uptake and interaction with the target enzyme. nih.gov

The nature of the substituent, its electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity all play crucial roles. For example, the addition of a terminal alkylamino group at the C-6 side chain of indolizinoquinolinediones consistently enhanced Top1 inhibitory activity. nih.gov These findings highlight the importance of systematic substituent modifications to probe the chemical space around a core scaffold and optimize its biological activity.

Below is an interactive data table illustrating how different substituents on a related quinoline core can affect biological activity, in this case, Topoisomerase I (Top1) inhibition.

| Compound | Substituent at C-6 | Top1 Inhibitory Activity |

| 1 | H | +++ |

| 8 | (CH₂)₂N(CH₃)₂ | ++++ |

| 11 | (CH₂)₃N(CH₃)₂ | ++++ |

| 12 | (CH₂)₄N(CH₃)₂ | ++++ |

| 13 | (CH₂)₅N(CH₃)₂ | ++++ |

| 14 | (CH₂)₆N(CH₃)₂ | ++++ |

| 22 | (CH₂)₃OH | + |

| 26 | (CH₂)₂NHCH₂CH₂OH | ++++ |

Activity is expressed relative to Camptothecin (CPT) at 25 μM: + (<40%), ++ (41-80%), +++ (81-120%), ++++ (>121%). Data adapted from studies on indolizinoquinolinediones. nih.gov

Investigation of Positional Isomer Effects (e.g., 6-bromo-3-nitro vs. 6-bromo-5-nitroquinoline)

The specific placement of functional groups on the quinoline ring system, known as positional isomerism, can have a profound impact on biological activity. A direct comparison of this compound with its positional isomer, 6-bromo-5-nitroquinoline (B1267105), reveals the critical nature of the nitro group's location.

In a study evaluating various quinoline derivatives for their anticancer properties, 6-bromo-5-nitroquinoline demonstrated significant antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov The activity of 6-bromo-5-nitroquinoline was notable when compared to the reference drug, 5-fluorouracil (B62378). nih.gov This compound was also shown to induce apoptosis, suggesting a potential mechanism for its cancer cell-killing effects. nih.gov

While direct comparative biological data for this compound is not available in the same study, the pronounced activity of the 5-nitro isomer underscores the principle that even a slight shift in the position of a key substituent can dramatically alter the molecule's interaction with its biological target. This difference can be attributed to changes in the molecule's electronic distribution, steric profile, and ability to form specific hydrogen bonds or other interactions within a receptor's binding site.

The following table summarizes the reported activity of 6-bromo-5-nitroquinoline against different cell lines.

| Compound | Cell Line | Biological Activity |

| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | High Antiproliferative Activity |

| 6-Bromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | High Antiproliferative Activity |

| 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | High Antiproliferative Activity |

Data sourced from a study on the biological evaluation of quinoline derivatives. nih.gov

Molecular Docking Simulations to Predict Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in understanding the binding modes of ligands like this compound derivatives within the active site of a biological target. By simulating the interaction between the ligand and the receptor, researchers can gain insights into the key amino acid residues involved in the binding and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For instance, in studies of related 6-bromo quinazoline derivatives, molecular docking was employed to investigate their binding to the Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations revealed that common interactions, including π-π or π-alkyl and hydrophobic interactions with residues like Thr 766, Leu 764, and Val 702, were crucial for binding. nih.gov Furthermore, specific substitutions on the quinazoline scaffold led to different hydrogen bond interactions, for example, with Lys 721. nih.gov

Although specific docking studies for this compound are not prominently documented, the methodology remains a powerful tool for generating hypotheses about its potential biological targets and the structural basis for its activity. The results from such simulations can guide the design of new derivatives with improved binding affinity and selectivity.

The table below conceptualizes the type of data that would be generated from a molecular docking study of a hypothetical this compound derivative against a protein kinase.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| This compound Derivative A | Kinase X | -8.5 | Met793, Cys797, Leu820 | Hydrogen Bond, Hydrophobic, π-σ |

| This compound Derivative B | Kinase X | -7.9 | Lys745, Asp855, Val726 | Hydrogen Bond, Electrostatic, Alkyl |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. frontiersin.org Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the receptor, and how their conformations change upon binding. nih.gov This computational method simulates the movement of atoms and molecules over a period, offering insights into the stability of the ligand-receptor complex and the energetics of the binding process.

In the context of this compound derivatives, MD simulations could be used to validate the binding poses predicted by molecular docking and to assess the stability of the interactions. For example, in a study of 6-bromo quinazoline derivatives, MD simulations were performed to evaluate the stability of the ligand-EGFR complex. The number of hydrogen bonds formed between the ligand and the enzyme was monitored throughout the simulation to gauge the strength and stability of the interaction. nih.gov

By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) to assess the conformational stability of the complex. Such analyses are crucial for confirming that a potential drug candidate can maintain a stable and effective binding orientation within its target.

The following interactive table illustrates the kind of stability metrics that can be derived from an MD simulation.

| Complex | Simulation Time (ns) | Average RMSD (Å) | Average Number of Hydrogen Bonds |

| Target + Derivative A | 100 | 1.5 ± 0.3 | 2-3 |

| Target + Derivative B | 100 | 2.1 ± 0.5 | 1-2 |

Correlation of Computational Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of descriptors and then using statistical methods, like multiple linear regression, to build a model that correlates these descriptors with the observed biological activity. frontiersin.org Such models can be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates and streamlining the drug discovery process.

Key descriptors that might be relevant for this compound derivatives could include:

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric descriptors: Molecular volume, surface area, and specific shape indices, which describe the size and shape of the molecule and its potential for steric hindrance at the binding site.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

A successful QSAR model would provide a quantitative equation that can be used to guide the design of new this compound derivatives with enhanced biological efficacy.

The table below shows a hypothetical set of descriptors and their correlation with the biological activity of a series of compounds.

| Compound | LogP | Molecular Weight | Dipole Moment | Biological Activity (IC₅₀, µM) |

| Derivative 1 | 3.2 | 310 | 4.5 | 1.2 |

| Derivative 2 | 3.5 | 325 | 4.8 | 0.8 |

| Derivative 3 | 2.8 | 295 | 4.1 | 2.5 |

| Derivative 4 | 3.9 | 340 | 5.2 | 0.5 |

Future Perspectives and Unexplored Avenues in 6 Bromo 3 Nitroquinoline Research

Development of Novel and Greener Synthetic Strategies

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh reaction conditions, expensive catalysts, and the use of hazardous solvents, leading to significant environmental concerns. nih.govijpsjournal.comtandfonline.com The future of 6-bromo-3-nitroquinoline synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient protocols. tandfonline.comresearchgate.net

Future research should focus on several key areas:

Microwave-Assisted Synthesis (MAS): This technique has been shown to accelerate reaction times and improve yields for various quinoline derivatives, often using greener solvents like water or ethanol (B145695). tandfonline.com Applying MAS to the synthesis of this compound could reduce energy consumption and waste generation. ijpsjournal.com

Nanocatalysis: The use of nanocatalysts offers high efficiency and the potential for catalyst recovery and reuse. nih.gov Investigating nanocatalysts for the key cyclization steps in the formation of the this compound core could lead to more economical and environmentally friendly production methods. nih.gov

Biocatalysis: The discovery and engineering of enzymes for quinoline synthesis presents a highly sustainable alternative to traditional chemical methods. ijpsjournal.com Exploring enzymatic routes could offer high selectivity under mild reaction conditions.

Green Solvents and Catalysts: A shift towards using water, ethanol, or aqueous PEG-400 as solvents and employing reusable, non-toxic catalysts like p-toluenesulfonic acid (p-TSA) or ceric ammonium (B1175870) nitrate (B79036) (CAN) would significantly improve the environmental footprint of synthesizing this compound and its derivatives. tandfonline.combohrium.com

| Parameter | Traditional Methods (e.g., Skraup, Friedländer) | Potential Greener Alternatives |

|---|---|---|

| Conditions | High temperatures, harsh acids/bases nih.govtandfonline.com | Milder conditions, room temperature, microwave irradiation ijpsjournal.comtandfonline.com |

| Solvents | Hazardous organic solvents nih.gov | Water, ethanol, PEG-400, solvent-free tandfonline.combohrium.com |

| Catalysts | Expensive, toxic, non-reusable nih.gov | Nanocatalysts, biocatalysts, reusable acid/base catalysts nih.govijpsjournal.com |

| Efficiency | Often lower yields, longer reaction times, byproducts nih.gov | Higher yields, shorter reaction times, high atom economy tandfonline.com |

Discovery of New Biological Targets and Therapeutic Applications

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory effects. nih.govbohrium.com While some bromo- and nitro-substituted quinolines have been investigated for their cytotoxic and antiproliferative activities, the full therapeutic potential of this compound remains largely untapped. nih.gov

Future research should be directed towards:

Broad-Spectrum Pharmacological Screening: Systematic screening of this compound and its derivatives against a diverse range of biological targets is essential. This includes panels of cancer cell lines, bacterial and fungal strains, and viral assays to identify novel therapeutic leads.

Target Identification and Validation: For any identified bioactive derivatives, the next crucial step is to determine their specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening can help elucidate the mechanism of action. Recent discoveries have highlighted the importance of identifying accessory components of known targets, which could represent promising new avenues for therapeutic intervention. technologynetworks.com

Structure-Activity Relationship (SAR) Studies: The bromo and nitro groups on the this compound scaffold are ideal starting points for chemical modification. semanticscholar.org SAR studies involving the substitution of these groups can enhance electronic properties, lipophilicity, and receptor-binding affinities, leading to the optimization of lead compounds. researchgate.netbohrium.com For instance, the nitro group can be reduced to an amino group, providing a key precursor for further derivatization. semanticscholar.org

Advanced Computational and Machine Learning Approaches for Predictive Design

Unexplored avenues in this area include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) models for a library of this compound derivatives can predict their biological activity and toxicity profiles. researchgate.netpandawainstitute.comresearchgate.net